molecular formula C19H18O5 B14785424 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid

4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid

Cat. No.: B14785424
M. Wt: 326.3 g/mol
InChI Key: BQZQELOCUXJDPB-UHFFFAOYSA-N
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Description

4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid is a chemical compound with the molecular formula C19H18O5 It is known for its unique structure, which includes a heptanoic acid backbone with phenoxy and dioxo functional groups

Preparation Methods

The synthesis of 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Heptanoic Acid Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.

    Oxidation Reactions: The dioxo groups are introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid involves its interaction with specific molecular targets. The phenoxy and dioxo groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid can be compared with other similar compounds, such as:

    4,7-Dioxo-7-phenylheptanoic acid: This compound lacks the phenoxy group, which may result in different reactivity and applications.

    4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid: The presence of a thiophene ring instead of a phenoxy group can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

4,7-dioxo-7-(4-phenoxyphenyl)heptanoic acid

InChI

InChI=1S/C19H18O5/c20-15(9-13-19(22)23)8-12-18(21)14-6-10-17(11-7-14)24-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-13H2,(H,22,23)

InChI Key

BQZQELOCUXJDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)CCC(=O)O

Origin of Product

United States

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